molecular formula C48H93NO8 B594299 Glucocerebrosides, Gaucher/'s spleen CAS No. 85305-87-9

Glucocerebrosides, Gaucher/'s spleen

Cat. No.: B594299
CAS No.: 85305-87-9
M. Wt: 812.3 g/mol
InChI Key: POQRWMRXUOPCLD-GZXCKHLVSA-N
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Description

EGS-21, also known as ethylene glycol bis(succinimidyl succinate), is a homobifunctional N-hydroxysuccinimide ester. This compound is widely used in biochemical research for its ability to crosslink proteins and other biomolecules. It is particularly valued for its membrane-permeable properties, making it useful for intracellular and intramembrane protein conjugation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

EGS-21 is synthesized through the reaction of ethylene glycol with succinic anhydride, followed by the introduction of N-hydroxysuccinimide (NHS) esters. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction conditions are carefully controlled to ensure the formation of the desired product, with temperatures maintained around room temperature to slightly elevated levels .

Industrial Production Methods

In industrial settings, the production of EGS-21 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

EGS-21 primarily undergoes nucleophilic substitution reactions due to the presence of NHS esters. These esters react with primary amines on proteins and other biomolecules to form stable amide bonds. The compound can also undergo hydrolysis, especially in the presence of water, leading to the formation of ethylene glycol and succinimide .

Common Reagents and Conditions

The most common reagents used with EGS-21 include primary amines, which react with the NHS esters. The reactions are typically carried out in aqueous buffers such as phosphate, carbonate/bicarbonate, HEPES, and borate buffers at pH levels between 7 and 9. It is important to avoid buffers containing primary amines like Tris or glycine, as they can quench the reaction .

Major Products

The major products formed from the reactions of EGS-21 with primary amines are covalent amide bonds, resulting in crosslinked proteins or other biomolecules. Hydrolysis of EGS-21 leads to the formation of ethylene glycol and succinimide .

Scientific Research Applications

EGS-21 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfo-EGS: A water-soluble analog of EGS-21, containing sulfonate groups that enhance its solubility in aqueous solutions.

    Disuccinimidyl suberate (DSS): Another NHS ester-based crosslinker with a different spacer arm length, affecting its crosslinking efficiency and specificity.

    Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble crosslinker similar to Sulfo-EGS but with a different spacer arm length.

Uniqueness

EGS-21 is unique due to its membrane-permeable properties, making it particularly useful for intracellular and intramembrane protein conjugation. Its ability to form stable amide bonds with primary amines under mild conditions also sets it apart from other crosslinkers .

Biological Activity

Glucocerebrosides, specifically glucosylceramide, play a critical role in the pathophysiology of Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). This article explores the biological activity of glucocerebrosides, particularly in the context of Gaucher's spleen, highlighting their accumulation, effects on cellular function, and therapeutic implications.

Overview of Gaucher Disease

Gaucher disease is characterized by an autosomal recessive inheritance pattern and is primarily caused by mutations in the GBA1 gene, leading to reduced GCase activity. The resultant accumulation of glucocerebroside in macrophages transforms them into Gaucher cells, which infiltrate various organs, including the spleen, liver, and bone marrow. The clinical manifestations include splenomegaly, hepatomegaly, cytopenias, and skeletal complications due to the infiltration of these cells .

Biological Activity of Glucocerebrosides

Accumulation and Cellular Impact
The accumulation of glucocerebrosides in Gaucher cells disrupts normal cellular functions. These cells exhibit a characteristic "crumpled tissue paper" appearance due to the presence of lipid aggregates. The pathological storage leads to a pro-inflammatory environment through the release of cytokines such as TNF-α and interleukins (IL-6, IL-8, IL-10), contributing to tissue damage and fibrosis in affected organs .

Metabolic Pathways
In addition to direct accumulation effects, glucocerebrosides are involved in alternative metabolic pathways. For instance, they can be converted into glucosylsphingosine (Lyso-glucosylceramide) via ceramidase activity. This metabolite may diffuse into bodily fluids and has been implicated in neurotoxicity associated with Parkinson's disease due to its role in α-synuclein aggregation .

Enzyme Replacement Therapy (ERT)

One of the most significant advancements in treating Gaucher disease is enzyme replacement therapy using recombinant glucocerebrosidase. Clinical trials have demonstrated that ERT effectively reduces organ size (particularly the spleen and liver) and alleviates hematological abnormalities. A pivotal study showed that patients receiving biweekly infusions exhibited marked clinical improvement without significant safety concerns .

Substrate Reduction Therapy (SRT)

Another therapeutic approach is substrate reduction therapy using agents like miglustat. This treatment aims to decrease the synthesis of glucocerebroside by inhibiting its biosynthetic pathway. While effective in reducing organ size and lowering chitotriosidase levels, its impact on hematological parameters is more limited compared to ERT .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of glucocerebrosides in Gaucher's spleen:

Study Findings Implications
Mistry et al. (2017) Identified metabolic pathways involving glucosylsphingosineHighlights potential neurotoxic effects linked to GD
Clinical Trial Data (2016) ERT showed significant reduction in splenomegaly and improved blood countsSupports use of ERT as a first-line treatment
Rolfs et al. (2013) Miglustat reduced glucocerebroside levels but had limited effects on anemiaIndicates need for combination therapies

Properties

CAS No.

85305-87-9

Molecular Formula

C48H93NO8

Molecular Weight

812.3 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1

InChI Key

POQRWMRXUOPCLD-GZXCKHLVSA-N

SMILES

C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Appearance

Unit:25 mgPurity:98+%Physical solid

Synonyms

Glucosylceramide;  Ceramide beta-D-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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